3-Bromophenyl benzoate
CAS No.: 99515-50-1
Cat. No.: VC3930197
Molecular Formula: C13H9BrO2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99515-50-1 |
|---|---|
| Molecular Formula | C13H9BrO2 |
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | (3-bromophenyl) benzoate |
| Standard InChI | InChI=1S/C13H9BrO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9H |
| Standard InChI Key | ALYKUDRBSKNACP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Properties
Molecular Architecture
3-Bromophenyl benzoate consists of two aromatic rings connected via an ester linkage: a benzoate group (C₆H₅COO−) and a 3-bromophenyl moiety (C₆H₄Br−). The bromine atom at the meta position influences electronic properties, enhancing electrophilic substitution reactivity . X-ray crystallography of analogous phenacyl benzoates reveals torsion angles between 70° and 178° at the C(=O)–O–C–C(=O) bridge, suggesting conformational flexibility critical for intermolecular interactions .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉BrO₂ | |
| Molecular Weight | 277.11 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.52 g/cm³ (estimated) | |
| LogP (Partition Coeff.) | 3.96 (predicted) |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via esterification between 3-bromophenol and benzoyl chloride under basic conditions. Alternative methods include:
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Catalyst-Free Sonication: A solvent-free approach using ultrasonic irradiation to enhance reaction efficiency, yielding 85–90% purity .
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Electrophilic Bromination: Direct bromination of phenyl benzoate using Br₂ and FeBr₃, though this risks di- or tri-substitution byproducts .
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N-Bromosuccinimide (NBS) Mediated Bromination: Selective bromination of methylbenzoate derivatives in carbon tetrachloride, followed by ester hydrolysis .
Table 2: Optimization of Synthesis Conditions
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Sonication | 3-Bromophenol, Benzoyl Chloride | 78% | 90% | |
| FeBr₃-Catalyzed | Br₂, FeBr₃ | 65% | 85% | |
| NBS in CCl₄ | NBS, CCl₄ | 72% | 88% |
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at 1,710 cm⁻¹ confirms the ester carbonyl group (C=O). Meta-substitution is evidenced by peaks at 705 cm⁻¹ (C–Br stretch) and 1,250 cm⁻¹ (C–O ester linkage) .
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¹H NMR (CDCl₃): Signals at δ 7.8–8.2 ppm (aromatic protons), δ 4.5 ppm (methylene protons in byproducts), and δ 3.9 ppm (ester methoxy group in analogues) .
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Mass Spectrometry: Molecular ion peak at m/z 276.00 (M⁺), with fragments at m/z 199 (C₆H₅COO⁺) and 77 (C₆H₅⁺) .
Biological and Functional Applications
Antioxidant Properties
Phenolic benzoate derivatives demonstrate radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 120–180 µM. The bromine atom’s electron-withdrawing effect may enhance stability of radical intermediates .
Future Directions and Challenges
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